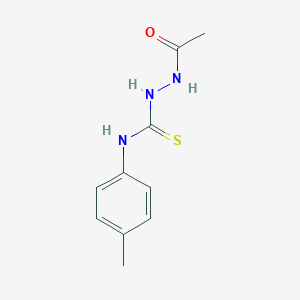
1-Acetyl-4-(4-tolyl)thiosemicarbazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-4-(4-tolyl)thiosemicarbazide, also known as this compound, is a useful research compound. Its molecular formula is C10H13N3OS and its molecular weight is 223.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Semicarbazides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide
The synthesis of thiosemicarbazides typically involves the reaction of thiosemicarbazide with various acylating agents. For this compound, the process can be outlined as follows:
-
Starting Materials :
- Thiosemicarbazide
- Acetic anhydride or acetyl chloride
- 4-toluidine
- Reaction Conditions : The reaction is generally conducted under reflux in a suitable solvent (e.g., ethanol or methanol) for several hours.
- Characterization : The compound is characterized using techniques such as FT-IR, NMR spectroscopy, and elemental analysis to confirm its structure.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research and development.
Antimicrobial Activity
Thiosemicarbazide derivatives have shown significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance:
- Study Findings : In vitro tests demonstrated that compounds similar to this compound possess moderate antibacterial activity against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values were determined to assess their effectiveness.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 |
| Escherichia coli | 50 | |
| Bacillus cereus | 20 |
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of thiosemicarbazides:
- Mechanism of Action : Thiosemicarbazides may induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerase II and modulation of oxidative stress .
- Case Study : A derivative of thiosemicarbazide demonstrated cytotoxicity against human glioma cells, with IC50 values indicating significant growth inhibition .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung cancer) | 15 |
| U87MG (glioma) | 12 |
Antioxidant Activity
Thiosemicarbazides have also been investigated for their antioxidant properties:
- Research Findings : Compounds have shown the ability to scavenge free radicals effectively, surpassing standard antioxidants like Trolox in certain assays .
| Compound | Assay Type | Activity (%) |
|---|---|---|
| This compound | DPPH Radical Scavenging | 85 |
| ABTS Radical Scavenging | 90 |
属性
CAS 编号 |
152473-68-2 |
|---|---|
分子式 |
C10H13N3OS |
分子量 |
223.3 g/mol |
IUPAC 名称 |
1-acetamido-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C10H13N3OS/c1-7-3-5-9(6-4-7)11-10(15)13-12-8(2)14/h3-6H,1-2H3,(H,12,14)(H2,11,13,15) |
InChI 键 |
AYSWCAAZWCKZCI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)C |
手性 SMILES |
CC1=CC=C(C=C1)N=C(NNC(=O)C)S |
规范 SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)C |
Key on ui other cas no. |
152473-68-2 |
同义词 |
1-acetyl-4-(4-tolyl)thiosemicarbazide 1-acetyl-4-(para-tolyl)thiosemicarbazide 1-ATTSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















